AB-PINACA-d9
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Overview
Description
- Its chemical name is N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-pentyl-2,2,3,3,4,4,5,5,5-d9-1H-indazole-3-carboxamide .
- The compound is used as an internal standard for quantifying AB-PINACA in analytical methods such as GC-MS or LC-MS .
AB-PINACA-d9: is a deuterated derivative of , which belongs to the class of synthetic cannabinoids.
Preparation Methods
Synthetic Routes: The synthesis of AB-PINACA-d9 involves the incorporation of deuterium atoms into AB-PINACA. Specific synthetic routes are proprietary, but deuterium substitution typically occurs during the final steps of the synthesis.
Reaction Conditions: Details on specific reaction conditions are not publicly available.
Industrial Production: Information regarding industrial-scale production methods is limited due to its research and forensic applications.
Chemical Reactions Analysis
Reactions: AB-PINACA-d9 may undergo various reactions, including oxidation, reduction, and substitution. precise data on these reactions are scarce.
Common Reagents and Conditions: Common reagents used in cannabinoid chemistry, such as Lewis acids, bases, and oxidants, may play a role in its transformations.
Major Products: The major products resulting from this compound reactions are not explicitly documented.
Scientific Research Applications
Chemistry: Researchers use AB-PINACA-d9 as an internal standard to quantify AB-PINACA levels in biological samples.
Biology: Its impact on biological systems, receptor binding, and metabolism remains an active area of study.
Medicine: While not directly used in medicine, understanding its pharmacology contributes to drug safety assessments.
Industry: this compound’s applications in industry are limited due to its regulatory status.
Mechanism of Action
Targets: AB-PINACA-d9 likely interacts with cannabinoid receptors (CB1 and CB2) in the endocannabinoid system.
Pathways: Activation of these receptors modulates neurotransmission, affecting pain perception, appetite, and mood.
Comparison with Similar Compounds
Similar Compounds: Other synthetic cannabinoids like ADB-PINACA and AB-FUBINACA share structural similarities with AB-PINACA-d9.
Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which aids in accurate quantification.
Properties
Molecular Formula |
C18H26N4O2 |
---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C18H26N4O2/c1-4-5-8-11-22-14-10-7-6-9-13(14)16(21-22)18(24)20-15(12(2)3)17(19)23/h6-7,9-10,12,15H,4-5,8,11H2,1-3H3,(H2,19,23)(H,20,24)/t15-/m0/s1/i1D3,4D2,5D2,8D2 |
InChI Key |
GIMHPAQOAAZSHS-XKXPCLCBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](C(C)C)C(=O)N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)N |
Origin of Product |
United States |
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